molecular formula C27H30N4O5 B2531949 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)ethane-1,2-dione CAS No. 887225-51-6

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B2531949
M. Wt: 490.56
InChI Key: PHPAUCFXIMUMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compounds Synthesis: Research on 1,2-oxazines and related compounds, which are synthesized by dehydration of dihydro-oxazines derived from cyclization reactions, highlights the importance of these structures in developing chiral synthons and electrophilic agents for chemical synthesis (Sainsbury, 1991).
  • Bioactive Furanyl and Thienyl Compounds: Furan and thiophene derivatives play a significant role in drug design, indicating the potential for the furan component in the queried compound to contribute to its bioactivity (Ostrowski, 2022).
  • Indole Synthesis Techniques: The extensive research into indole synthesis methods reflects the importance of indole structures in medicinal chemistry and natural product synthesis, suggesting a foundation for studying compounds like the one (Taber & Tirunahari, 2011).

Applications in Drug Discovery and Development

  • Cytochrome P450 Isoforms Inhibition: Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes point to the relevance of specific structural features in modulating enzyme activity, a potential area of application for the queried compound (Khojasteh et al., 2011).
  • Central Nervous System (CNS) Acting Drugs: The search for functional chemical groups that can lead to CNS activity underscores the potential for novel structures, including heterocycles and fused rings, to contribute to therapeutic advances (Saganuwan, 2017).

properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c32-24(28-11-5-1-2-6-12-28)19-31-18-21(20-8-3-4-9-22(20)31)25(33)27(35)30-15-13-29(14-16-30)26(34)23-10-7-17-36-23/h3-4,7-10,17-18H,1-2,5-6,11-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPAUCFXIMUMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)ethane-1,2-dione

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